

# Synthesis of 4-Propoxybenzaldehyde via Williamson Etherification: A Technical Guide

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## Compound of Interest

Compound Name: **4-Propoxybenzaldehyde**

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This in-depth technical guide details the synthesis of **4-propoxybenzaldehyde** through the Williamson etherification, a fundamental and widely utilized reaction in organic chemistry. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthesis workflow, tailored for professionals in research and drug development. **4-Propoxybenzaldehyde** serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and liquid crystals.<sup>[1]</sup>

## Reaction Principle

The Williamson ether synthesis is a classic  $S_N2$  reaction involving an alkoxide nucleophile and an alkyl halide.<sup>[2]</sup> In this specific synthesis, the phenoxide of 4-hydroxybenzaldehyde is generated in situ using a base, which then displaces a halide from an n-propyl halide to form the corresponding ether, **4-propoxybenzaldehyde**.

## Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and characterization of **4-propoxybenzaldehyde**.

Table 1: Reactants and Reagents

Compound	Role	Molecular Formula	Molar Mass (g/mol)	Amount
4-Hydroxybenzaldehyde	Starting Material	C <sub>7</sub> H <sub>6</sub> O <sub>2</sub>	122.12	1.5 g
1-Bromopropane	Alkylating Agent	C <sub>3</sub> H <sub>7</sub> Br	123.00	-
Potassium Carbonate (K <sub>2</sub> CO <sub>3</sub> )	Base	K <sub>2</sub> CO <sub>3</sub>	138.21	1.6 g
Potassium Iodide (KI)	Catalyst	KI	166.00	1.0 g
Dimethylformamide (DMF)	Solvent	C <sub>3</sub> H <sub>7</sub> NO	73.09	50 mL

Table 2: Reaction Conditions and Yield

Parameter	Value
Reaction Temperature	80-85 °C
Reaction Time	24 hours
Product Yield	55%[3]
Product Appearance	Light yellow liquid[3]

Table 3: Spectroscopic Data for **4-Propoxybenzaldehyde**

Spectroscopic Technique	Characteristic Peaks/Signals
FTIR (KBr, $\text{cm}^{-1}$ )	3075 (aromatic C-H stretch), 2967-2828 (aliphatic C-H stretch), 1693 (C=O stretch), 1598, 1509 (aromatic C=C stretch), 1254 (C-O stretch)[3]
$^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ , $\delta$ ppm)	9.78 (s, 1H, H-C=O), 7.74-6.89 (m, 4H, Ar-H), 3.91 (m, 2H, O- $\text{CH}_2$ ), 1.76 (m, 2H, $\text{CH}_2$ ), 0.96 (m, 3H, $\text{CH}_3$ )[3]
$^{13}\text{C}$ NMR (400 MHz, $\text{CDCl}_3$ , $\delta$ ppm)	190.79 (C=O), 164.27, 131.97, 129.76, 114.75 (Ar-C), 69.87 (O- $\text{CH}_2$ ), 22.41 ( $\text{CH}_2$ ), 10.42 ( $\text{CH}_3$ )[3]
UV-Vis (Acetonitrile, $\lambda_{\text{max}}$ )	218 nm, 274 nm[3]
Mass Spectrometry ( $m/z$ )	164 [ $\text{M}^+$ ][3]

## Experimental Protocol

This protocol is based on a reported successful synthesis of **4-propoxybenzaldehyde**.[3]

Materials:

- 4-Hydroxybenzaldehyde
- 1-Bromopropane (or another suitable propyl halide)
- Potassium Carbonate ( $\text{K}_2\text{CO}_3$ ), anhydrous
- Potassium Iodide (KI)
- Dimethylformamide (DMF), anhydrous
- Diethyl ether
- 5% Sodium Hydroxide (NaOH) solution
- Distilled water

- Anhydrous Magnesium Sulfate ( $MgSO_4$ ) or Sodium Sulfate ( $Na_2SO_4$ )
- Round-bottom flask
- Reflux condenser
- Heating mantle with a stirrer
- Separatory funnel
- Rotary evaporator

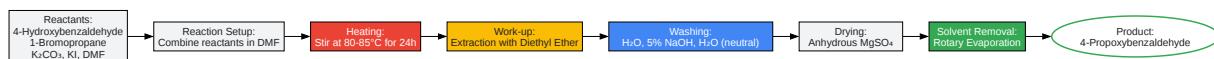
**Procedure:**

- Reaction Setup: In a 100 mL round-bottom flask, combine 1.5 g of 4-hydroxybenzaldehyde, 1.6 g of potassium carbonate, and 1.0 g of potassium iodide in 50 mL of dimethylformamide (DMF).
- Initial Heating: Stir the mixture at 65 °C for 30 minutes.
- Addition of Alkylating Agent: Add an equimolar amount of 1-bromopropane to the reaction mixture.
- Reaction: Increase the temperature to 80-85 °C and stir the mixture continuously for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up - Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the product with 50 mL of diethyl ether.
- Washing:
  - Wash the organic layer repeatedly with distilled water to remove the potassium carbonate.
  - Wash the ether layer with 25 mL of a 5% NaOH solution to remove any unreacted 4-hydroxybenzaldehyde.
  - Continue to wash the ether layer with distilled water until the aqueous layer is neutral (pH 7).

- Drying: Dry the ether layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
- Product: The final product, **4-propoxybenzaldehyde**, is obtained as a pure, oily, transparent, pale-yellow liquid.[3]

## Visualizing the Workflow

The following diagram illustrates the key stages of the Williamson ether synthesis for **4-propoxybenzaldehyde**.



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